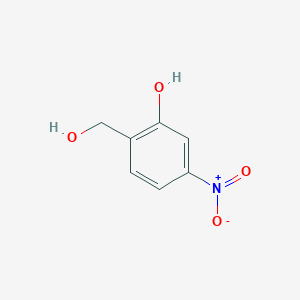
Tert-butyl 4-bromo-3-methylbenzoate
Descripción general
Descripción
Tert-butyl 4-bromo-3-methylbenzoate is a chemical compound with the CAS Number: 347174-28-1 . It has a molecular weight of 271.15 . It is a liquid at room temperature and is stored at temperatures between 2-8°C . It is used as a building block for the synthesis of various biologically active compounds .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-bromo-3-methylbenzoate were not found in the search results, it is generally synthesized from 4-bromo substituted benzoic acid derivatives .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-bromo-3-methylbenzoate is C12H15BrO2 . The structure consists of a benzoate group attached to a tert-butyl group and a bromine atom on the benzene ring .Physical And Chemical Properties Analysis
Tert-butyl 4-bromo-3-methylbenzoate has a predicted boiling point of 320.7±22.0 °C and a predicted density of 1.295±0.06 g/cm3 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Use in Chemical Synthesis
Scientific Field
Summary of Application
Tert-butyl 4-bromo-3-methylbenzoate is a chemical compound used in organic synthesis . It’s a liquid at room temperature and has a molecular weight of 271.15 .
Methods of Application
This compound is typically used in a laboratory setting for the synthesis of other organic compounds . The specific methods of application can vary widely depending on the desired end product.
Results or Outcomes
The outcomes of using this compound in organic synthesis can also vary widely. It can be used to produce a wide range of different organic compounds, each with their own unique properties and potential applications .
Potential Use in Environmental Science
Scientific Field
Summary of Application
While not directly related to Tert-butyl 4-bromo-3-methylbenzoate, there is research into the biodegradation of similar compounds, such as ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA), in groundwater .
Methods of Application
This involves the use of stable isotope analysis to study the biodegradation of these compounds . The specific methods used can vary, but generally involve taking samples of groundwater and analyzing them in a laboratory setting .
Results or Outcomes
The results of this research could potentially be applied to Tert-butyl 4-bromo-3-methylbenzoate, although further research would be needed to confirm this .
Use in Flow Microreactors
Scientific Field
Summary of Application
Tert-butyl esters, including Tert-butyl 4-bromo-3-methylbenzoate, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Methods of Application
The process involves the use of flow microreactor systems, which offer more efficient, versatile, and sustainable methods compared to batch processes .
Results or Outcomes
The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Use in Analytical Chemistry
Scientific Field
Summary of Application
Tert-butyl 4-bromo-3-methylbenzoate is used in analytical chemistry for the synthesis of other organic compounds .
Methods of Application
The compound is used in a laboratory setting, with the specific methods of application varying widely depending on the desired end product .
Results or Outcomes
The outcomes of using this compound in analytical chemistry can vary widely. It can be used to produce a wide range of different organic compounds, each with their own unique properties and potential applications .
Safety And Hazards
Tert-butyl 4-bromo-3-methylbenzoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames and hot surfaces, and using only non-sparking tools .
Propiedades
IUPAC Name |
tert-butyl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTHGKWXRWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474358 | |
| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-3-methylbenzoate | |
CAS RN |
347174-28-1 | |
| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)
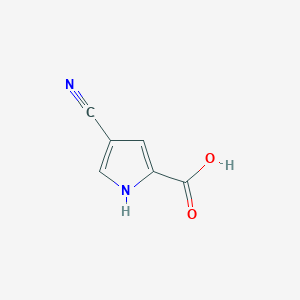
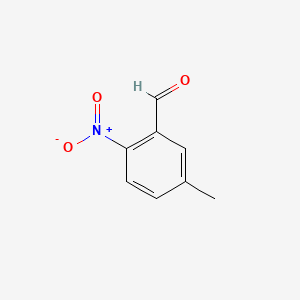
![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
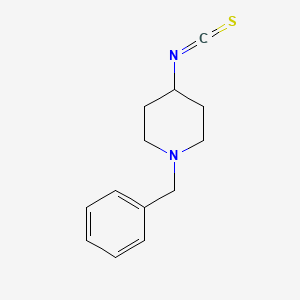

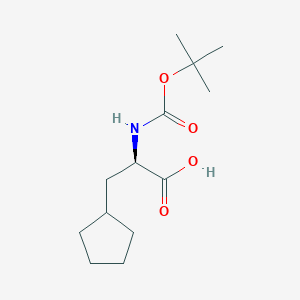
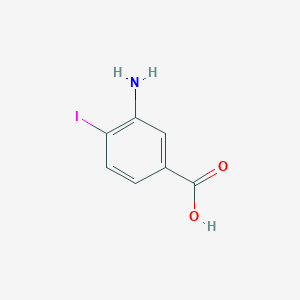
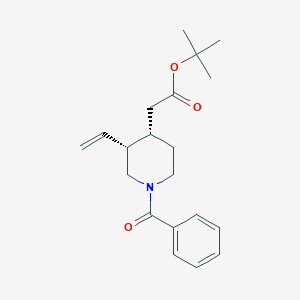
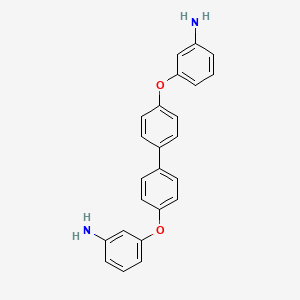
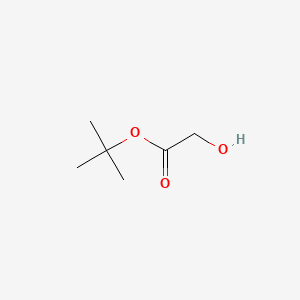

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
